3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers are interested in the synthesis and structural characterization of compounds related to 3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide. For instance, the synthesis and bioactivity of methylbenzenesulfonamide CCR5 antagonists were explored due to their active groups like pyridine and benzenesulfonyl, indicating their potential as targeting preparations in HIV-1 infection prevention (Cheng De-ju, 2015).
Anticancer and Radiosensitizing Evaluation
The compound's derivatives have been synthesized and evaluated for their anticancer and radiosensitizing properties. Novel series of sulfonamide derivatives were created and tested for in vitro anticancer activity against human tumor liver cell line HEPG-2, with some compounds showing higher activity than standard treatments (M. Ghorab et al., 2015).
Antibacterial and Antifungal Activity
Research into antibacterial and antifungal activities of new pyrazoline and pyrazole derivatives incorporating the compound has been conducted. This includes the synthesis of derivatives bearing benzenesulfonamide moieties and their evaluation against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (S. Y. Hassan, 2013).
Catalytic Properties and Metal Coordination
The compound and its derivatives have been investigated for their catalytic properties and potential in metal coordination. This includes studies on ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand for their preparation and catalytic properties in the reduction of ketones and aldehydes under transfer hydrogenation conditions (C. Mejuto et al., 2015).
Ligand Properties for Nickel(II) and Copper(II) Extraction
Studies have also explored the use of pyridine-based ligands, related to the chemical structure of interest, as extractants for nickel(II) and copper(II). These ligands have shown potential in the solvent extraction of metal ions, highlighting the compound's relevance in materials science and metal recovery processes (B. Pearce et al., 2019).
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-13-17(20)7-6-8-18(13)27(25,26)22-12-10-16-14(2)23-24(15(16)3)19-9-4-5-11-21-19/h4-9,11,22H,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGLPFQWFHSATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.